Methyl 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoate
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Overview
Description
Methyl 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoate is a specialized organic compound known for its role as a chain transfer agent in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. This compound is particularly valuable in the field of polymer chemistry due to its ability to control the molecular weight and polydispersity of polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoate typically involves a condensation reaction. One common method includes the reaction of 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoic acid with methanol in the presence of a catalyst such as EDC·HCl . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoate has a wide range of applications in scientific research:
Chemistry: Used as a RAFT agent in polymerization to control polymer architecture.
Biology: Employed in the synthesis of biocompatible polymers for drug delivery systems.
Medicine: Utilized in the development of polymer-based nanocarriers for targeted drug delivery.
Industry: Applied in the production of specialty polymers with specific properties for various industrial applications
Mechanism of Action
The mechanism of action of Methyl 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoate in RAFT polymerization involves the reversible addition-fragmentation chain transfer process. The compound acts as a mediator, allowing for the controlled growth of polymer chains by transferring the growing radical to the RAFT agent and then back to the monomer . This process ensures uniform polymer chain lengths and low polydispersity.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
- 4-Cyano-4-((dodecylthio)carbonothioyl)thio)pentanoic acid
- 4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid
Uniqueness
Methyl 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoate is unique due to its specific functional groups that provide distinct reactivity and compatibility with various monomers in RAFT polymerization. Its ability to produce polymers with well-defined molecular weights and low polydispersities makes it highly valuable in both research and industrial applications.
Properties
IUPAC Name |
methyl 4-cyano-4-ethylsulfanylcarbothioylsulfanylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S3/c1-4-15-9(14)16-10(2,7-11)6-5-8(12)13-3/h4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRUGUMYOBNWHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=S)SC(C)(CCC(=O)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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